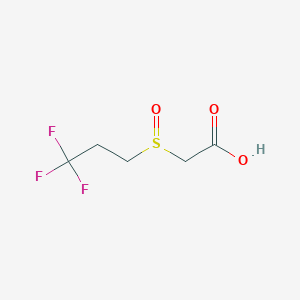
N-(3-トリフルオロメチルフェニル)-オキサラミン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Trifluoromethyl-phenyl)-oxalamic acid is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxalamic acid moiety
科学的研究の応用
N-(3-Trifluoromethyl-phenyl)-oxalamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethyl-phenyl)-oxalamic acid typically involves the reaction of 3-trifluoromethyl aniline with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 3-Trifluoromethyl aniline is dissolved in an inert solvent like dichloromethane.
Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.
Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed.
Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-(3-Trifluoromethyl-phenyl)-oxalamic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N-(3-Trifluoromethyl-phenyl)-oxalamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamic acid derivatives.
Reduction: Reduction reactions can convert the oxalamic acid moiety to amides or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxalamic acid derivatives with higher oxidation states.
Reduction: Amides or amines derived from the reduction of the oxalamic acid moiety.
Substitution: Substituted phenyl derivatives with various functional groups replacing the trifluoromethyl group.
作用機序
The mechanism of action of N-(3-Trifluoromethyl-phenyl)-oxalamic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(Trifluoromethyl)phenyl substituted pyrazole derivatives
- α-Trifluoromethylstyrene derivatives
Uniqueness
N-(3-Trifluoromethyl-phenyl)-oxalamic acid is unique due to its specific combination of a trifluoromethyl group and an oxalamic acid moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications.
特性
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-2-1-3-6(4-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUJHKAPNSODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)


![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)



![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)

